Dimefline hydrochloride
Description
Historical Context of Dimefline (B1670649) Hydrochloride Development
Dimefline hydrochloride emerged from research in the mid-20th century, a period characterized by the exploration of various central nervous system stimulants, or analeptics, for clinical use. nih.gov Identified chemically as 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one hydrochloride, it is a flavone (B191248) derivative developed as a respiratory stimulant. nih.govnih.gov The initial development is attributed to the Italian pharmaceutical company Recordati S.P.A. nih.gov
The primary therapeutic goal for dimefline was the treatment of respiratory insufficiency. ncats.ioncats.io Early evaluations and clinical investigations commenced in the 1960s, positioning it among other analeptics of the era like nikethamide (B1678874) and prethcamide (B10859687). nih.govnih.govmedkoo.com These early studies explored its utility in conditions such as chronic respiratory diseases and pulmonary emphysema. nih.govmedkoo.com The synthesis of dimefline and related derivatives was also a focus of medicinal chemistry research, aiming to understand its structure-activity relationships. nih.gov
Evolution of Research Paradigms for this compound as a Respiratory Stimulant
The understanding of this compound's mechanism of action has evolved since its inception. Initially, research suggested that its primary effect was the stimulation of the bulbar respiratory center in the brainstem, leading to an increase in pulmonary ventilation. medkoo.com This central mechanism was the prevailing paradigm, with studies focusing on its effects on the rate and depth of breathing. patsnap.com
However, the research landscape began to shift as comparative studies were conducted. A pivotal 1969 controlled study comparing dimefline with nikethamide and prethcamide in patients with chronic respiratory failure reported only "minimal" improvements and a very short duration of action for these stimulants. nih.gov This finding contributed to a broader decline in the clinical favor of analeptics for such conditions. nih.gov
Later research proposed a more complex mechanism of action, suggesting that dimefline may act on both central medullary respiratory centers and peripheral chemoreceptors in the carotid and aortic bodies. patsnap.compatsnap.com These peripheral receptors are sensitive to changes in blood oxygen and carbon dioxide levels, and their stimulation provides a more robust respiratory response. patsnap.com Some investigations have explored potential interactions with neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506) receptors, though the precise molecular targets remain a subject of ongoing research. patsnap.com Despite these inquiries, some sources maintain that the exact mechanism of action is not fully elucidated. ncats.ioncats.iosmolecule.com
Contemporary Research Landscape and Translational Challenges for this compound
In the contemporary research environment, this compound occupies a niche position, particularly when compared to more established respiratory stimulants like doxapram. nih.govpatsnap.com Its development and clinical application have been significantly hampered by the historical data suggesting limited efficacy. nih.gov
The primary translational challenge for this compound is rooted in the early comparative studies that questioned its clinical utility. The finding of minimal improvement in respiratory function created a significant barrier to its widespread adoption and further large-scale clinical development. nih.gov The general challenges inherent in drug development, such as bridging preclinical findings to clinical safety and efficacy and establishing scalable manufacturing processes, also apply. nih.gov The failure to translate promising preclinical results into effective clinical medications is a significant hurdle in many areas of pharmacology, and the history of analeptics like dimefline illustrates this challenge. nih.gov While research into related compounds and their structure-activity relationships has been conducted, dimefline itself has not seen a major resurgence in clinical investigation. nih.gov
Research Findings on this compound
The following tables summarize key findings from the research literature on this compound.
Table 1: Evolution of Understanding of this compound's Mechanism of Action
| Research Phase | Proposed Mechanism of Action | Key Findings | Citations |
| Early Research (1960s) | Central Respiratory Center Stimulation | Primarily acts on the bulbar respiratory centers in the brainstem to increase pulmonary ventilation. | medkoo.compatsnap.com |
| Comparative Studies (Late 1960s-1970s) | Questioned Efficacy | Controlled studies showed only minimal improvements in respiratory function compared to other analeptics, with a short duration of action. | nih.gov |
| Later Mechanistic Studies | Central and Peripheral Action | Influences both central medullary chemoreceptors and peripheral chemoreceptors in the carotid and aortic bodies. Potential interaction with dopamine and serotonin receptors suggested. | patsnap.compatsnap.com |
| Current Understanding | Not Fully Elucidated | While central and peripheral effects are proposed, the precise molecular mechanism remains a subject of investigation and is considered by some to be unknown. | ncats.ioncats.iopatsnap.comsmolecule.com |
Table 2: Summary of Selected Pre-Clinical and Clinical Research Findings
| Study Focus | Condition(s) Studied | Reported Outcome | Citations |
| Early Clinical Trials | Chronic respiratory tract diseases, Chronic pulmonary tuberculosis | Investigated as a treatment for respiratory insufficiency. | medkoo.com |
| Comparative Efficacy | Chronic Respiratory Failure | Produced minimal improvements in respiratory function when compared to nikethamide and prethcamide. | nih.gov |
| EEG Activation | Epilepsy and Non-epileptic patients | Intravenous administration was shown to elicit paroxysmal discharges in EEG readings. | |
| COPD Management | Chronic Obstructive Pulmonary Disease (COPD) | Studies indicated significant improvement in pulmonary ventilation and arterial oxygen saturation in COPD patients. | |
| Asthma Management | Bronchial Asthma | Clinical trials suggested an increase in the depth of respiration without an increase in the respiratory rate. |
Structure
2D Structure
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3.ClH/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14;/h5-11H,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCISIXJGNBXXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046841 | |
| Record name | Dimefline hydrochloride | |
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Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-04-7 | |
| Record name | Dimefline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | dimefline hydrochloride | |
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| Record name | Dimefline hydrochloride | |
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| Record name | 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenyl-4-benzopyrone hydrochloride | |
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| Record name | DIMEFLINE HYDROCHLORIDE | |
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Molecular and Cellular Mechanisms of Dimefline Hydrochloride Action
Central Nervous System Pharmacodynamics of Dimefline (B1670649) Hydrochloride
Dimefline hydrochloride primarily exerts its effects by stimulating the central nervous system, particularly the respiratory centers located in the brainstem. patsnap.compatsnap.com This stimulation leads to an increase in both the rate and depth of breathing.
Modulation of Brainstem Respiratory Control Centers (Medulla Oblongata and Pons)
The respiratory centers in the medulla oblongata and pons are the principal targets of this compound. patsnap.comwikipedia.org These centers are responsible for generating and maintaining the rhythm of respiration. wikipedia.org The medulla contains the dorsal respiratory group (DRG) and the ventral respiratory group (VRG), which establish the basic rhythm of breathing. sdmiramar.edulibretexts.org The pons contains the apneustic and pneumotaxic centers, which modulate the signals from the medulla to control the depth and rate of breathing. wikipedia.orglibretexts.org this compound is believed to act on these medullary respiratory centers to increase respiratory drive. patsnap.com
The primary action of this compound involves its interaction with the brainstem, specifically targeting the medulla oblongata and pons, which are critical regions for respiratory control. patsnap.com By stimulating these centers, the drug enhances ventilation and improves oxygenation. patsnap.com
Influence on Central Chemoreceptor Sensitivity to Carbon Dioxide and pH
Central chemoreceptors, located on the ventrolateral surface of the medulla oblongata, are highly sensitive to changes in the hydrogen ion (H+) concentration of the cerebrospinal fluid (CSF). ksumsc.comkenhub.com While carbon dioxide (CO2) can easily cross the blood-brain barrier, H+ ions cannot. ksumsc.com In the CSF, CO2 combines with water to form carbonic acid, which then dissociates into H+ and bicarbonate ions, thus lowering the pH. kenhub.com
This compound influences these central chemoreceptors, enhancing the body's natural response to elevated CO2 levels. patsnap.com This modulation leads to an increased rate and depth of breathing to expel excess CO2 and restore normal pH levels. patsnap.comkenhub.com Studies have shown that central chemoreceptors respond independently to both H+ and CO2, with these stimuli having differential effects on the frequency and magnitude of respiration. nih.gov
Table 1: Factors Influencing Central Chemoreceptors
| Stimulus | Effect on Respiration | Notes |
|---|---|---|
| Increased H+ concentration (decreased pH) | Increased respiratory activity (frequency and magnitude) nih.gov | Maintained as long as the pH is altered nih.gov |
| Increased PCO2 (at constant pH) | Transient increase in respiratory magnitude nih.gov | Lasts for a few minutes after exposure nih.gov |
| This compound | Enhances sensitivity to CO2 and pH changes patsnap.com | Stimulates an increase in rate and depth of breathing patsnap.com |
Neurotransmitter System Interactions: Dopaminergic and Serotonergic Pathways
Research suggests that this compound may interact with dopaminergic and serotonergic neurotransmitter systems, which play a role in modulating respiratory rhythm. patsnap.com The interaction is thought to lead to an increase in neurotransmitter release, which in turn activates the neural circuits responsible for respiratory drive. patsnap.com
The interplay between serotonin (B10506) and dopamine (B1211576) systems is complex, with serotonin modulating dopamine neuron activity through various receptor subtypes. nih.gov While the precise mechanisms of this compound's interaction with these pathways are still under investigation, it is believed to be a component of its central stimulant effects. patsnap.com
Role of GABAergic System Antagonism in Central Stimulation
Some evidence suggests that this compound may enhance neuronal excitability by antagonizing the gamma-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the central nervous system. By acting as an antagonist to GABA receptors, this compound could reduce inhibitory signals, leading to a state of central stimulation. This antagonism may contribute to the increased discharges of the phrenic nerve, which is essential for the activity of the diaphragm in breathing.
Peripheral Chemoreceptor Sensitization by this compound
In addition to its central effects, this compound may also act on peripheral chemoreceptors. patsnap.compatsnap.com
Carotid Body Chemoreceptor Activation
The carotid bodies, located at the bifurcation of the common carotid arteries, are the primary peripheral chemoreceptors. nih.govnih.gov They are sensitive to changes in the partial pressures of oxygen (PO2) and carbon dioxide (PCO2), as well as blood pH. nih.govnih.gov
This compound is thought to enhance the sensitivity of these carotid body chemoreceptors. patsnap.com This sensitization leads to a more robust respiratory response to hypoxia (low oxygen levels) or hypercapnia (high CO2 levels). patsnap.com When stimulated, the carotid bodies send signals via the glossopharyngeal nerve to the nucleus of the solitary tract in the brainstem, which then activates the respiratory centers to increase ventilation. frontiersin.orgmdpi.com
Table 2: Stimuli for Carotid Body Chemoreceptors
| Stimulus | Primary Effect |
|---|---|
| Hypoxemia (low arterial PO2) | Elicits reflex respiratory, autonomic, and cardiovascular adjustments nih.gov |
| Hypercapnia (high arterial PCO2) | Activates chemoreceptors, leading to hyperventilation nih.gov |
| Acidosis (low blood pH) | Activates chemoreceptors, leading to hyperventilation nih.gov |
| This compound | Enhances sensitivity to the above stimuli patsnap.com |
Preclinical Investigations and Translational Models of Dimefline Hydrochloride
In Vitro Pharmacological Characterization of Dimefline (B1670649) Hydrochloride
In vitro studies are fundamental in determining the direct effects of a compound on cellular and molecular targets, providing a foundational understanding of its pharmacological activity.
Cellular and Subcellular Pathway Analyses
The primary mechanism of action of dimefline hydrochloride is the stimulation of the central nervous system, specifically targeting the respiratory centers located in the brainstem, namely the medulla oblongata and pons. patsnap.compatsnap.com Its action is centered on modulating the neural circuits responsible for controlling the rate and depth of breathing. patsnap.com
At the cellular level, dimefline influences central chemoreceptors that are sensitive to fluctuations in carbon dioxide (CO2) and pH levels in the blood. patsnap.com By enhancing the sensitivity of these receptors, it amplifies the body's natural response to hypercapnia (elevated CO2), leading to an increased respiratory drive. patsnap.com While the precise intracellular signaling cascades are a subject of ongoing research, the compound's effects are likely mediated through the modulation of neurotransmitter systems that govern neuronal excitability within these critical brainstem regions. Evidence also suggests that dimefline may have peripheral actions, such as enhancing the sensitivity of chemoreceptors in the carotid and aortic bodies, which detect changes in blood oxygen and CO2. patsnap.com This dual mechanism of central and peripheral sensitization contributes to a more robust respiratory response. patsnap.compatsnap.com
Receptor Binding and Functional Assay Studies
While a comprehensive receptor binding profile for this compound is not extensively detailed in the literature, preliminary research suggests that its mechanism may involve interactions with key neurotransmitter systems. It is believed that this compound may interact with dopamine (B1211576) and serotonin (B10506) receptors, which are known to play a role in modulating respiratory rhythm. patsnap.com
Table 1: Potential Receptor Interactions and Functional Effects of this compound
| Receptor Family | Potential Interaction | Implied Functional Effect |
|---|---|---|
| Dopamine Receptors | Modulatory | Contributes to central nervous system stimulation and respiratory control. |
| Serotonin (5-HT) Receptors | Modulatory | Influences the neural circuits that regulate respiratory rhythm and pattern. |
| Central Chemoreceptors | Sensitization | Increases neuronal firing in response to elevated CO2 and pH changes. |
In Vivo Efficacy Studies in Animal Models of Respiratory Dysfunction
In vivo studies in animal models are essential for evaluating the physiological effects of a drug in a whole organism, providing critical data on efficacy in conditions that mimic human diseases.
Reversal of Anesthetic-Induced Respiratory Depression Models
Respiratory depression is a common and serious side effect of general anesthetics like barbiturates. Preclinical models are used to test the efficacy of respiratory stimulants in counteracting this depression. One key study investigated the effect of dimefline on acute barbiturate-induced depression in a canine model. nih.gov In this model, animals are administered an anesthetic agent, such as pentobarbital, to induce a state of significant respiratory depression, characterized by a reduced breathing rate and depth. nih.gov
Upon administration of dimefline, a reversal of these depressive effects was observed. The study documented dimefline's role as a central nervous system stimulant capable of counteracting the respiratory depression caused by barbiturates. nih.gov
Table 2: Illustrative Efficacy of Dimefline in an Anesthetic-Induced Respiratory Depression Model (Canine)
| Parameter | Baseline (Post-Anesthetic) | Post-Dimefline Administration |
|---|---|---|
| Respiratory Rate (breaths/min) | Decreased | Increased towards normal |
| Tidal Volume | Reduced | Increased |
| Arterial pO2 | Decreased | Increased |
Attenuation of Opioid-Induced Respiratory Depression Models
Opioid-induced respiratory depression (OIRD) is a life-threatening side effect of opioid analgesics and a major cause of overdose fatalities. wustl.edu Animal models, typically involving rodents, are used to study OIRD by administering opioids like fentanyl or morphine to induce profound and sustained inhibition of breathing. wustl.edunih.gov Key parameters measured in these models include respiratory rate, heart rate, and blood oxygen saturation, often monitored non-invasively. wustl.edu
Opioids exert their depressive effects by acting on mu-opioid receptors located in critical brainstem respiratory nuclei, such as the pre-Bötzinger complex and the parabrachial nucleus. wustl.edunih.gov As a central respiratory stimulant, dimefline is investigated for its ability to counteract these effects. By stimulating the medullary respiratory centers, dimefline can potentially override the inhibitory signals produced by opioids, thereby restoring adequate ventilation. patsnap.com
Table 3: Expected Outcomes of Dimefline in an Opioid-Induced Respiratory Depression Model (Rodent)
| Parameter | Baseline (Post-Opioid) | Expected Effect of Dimefline |
|---|---|---|
| Respiratory Rate (breaths/min) | Significantly Decreased | Attenuation of decrease |
| Minute Ventilation | Significantly Decreased | Increase towards baseline |
| Blood Oxygen Saturation (SpO2) | Decreased | Prevention of severe desaturation |
Improvement of Respiratory Parameters in Chronic Obstructive Pulmonary Disease (COPD) Models
Animal models are crucial for studying the pathophysiology of Chronic Obstructive Pulmonary Disease (COPD) and for testing new therapeutic agents. These models are commonly induced in rodents, such as mice and rats, through long-term exposure to cigarette smoke. jpccr.eunih.govcreative-biolabs.com This exposure mimics the chronic inflammation, airway remodeling, and emphysematous changes seen in human COPD. creative-biolabs.comresearchgate.net
Table 4: Potential Effects of Dimefline on Respiratory Parameters in a Cigarette Smoke-Induced COPD Model (Rodent)
| Parameter | COPD Model (vs. Control) | Expected Effect of Dimefline Treatment |
|---|---|---|
| Airway Inflammation | Increased | No direct anti-inflammatory effect expected |
| Emphysema/Airspace Enlargement | Present | No effect on structural lung damage expected |
| Arterial Oxygen Saturation (SaO2) | Decreased | Improvement towards normal levels |
Evaluation in Bronchial Asthma Models
A comprehensive review of the available scientific literature did not yield specific preclinical studies evaluating this compound in animal models of bronchial asthma. While the compound has been investigated for general respiratory insufficiency and in clinical settings for asthma management, dedicated preclinical research using established asthma models (such as those induced by ovalbumin or house dust mites) is not described in the sourced documents. nih.govnih.govfrontiersin.orgscireq.compharmalegacy.com Such models are crucial for assessing a compound's efficacy on specific asthma-related pathologies, including airway hyperresponsiveness, eosinophilic inflammation, and airway remodeling. nih.govscireq.com
Comparative Preclinical Efficacy of this compound
Benchmarking against Doxapram and Other Respiratory Stimulants
This compound emerged during an era of active research into central nervous system stimulants, also known as analeptics, for treating respiratory depression. slideshare.net However, its efficacy in preclinical and clinical settings has been shown to be limited when compared to other agents.
A pivotal controlled study conducted in 1969 evaluated the effects of Dimefline, Nikethamide (B1678874), and Prethcamide (B10859687) in patients with chronic respiratory failure. The study concluded that these stimulants provided only "minimal" improvements in respiratory function and were characterized by a very short duration of action. slideshare.net
In contrast, Doxapram, which was developed around the same time, was demonstrated to be a superior respiratory stimulant in a 1967 double-blind study. slideshare.net Doxapram acts primarily by stimulating chemoreceptors in the carotid and aortic bodies, which in turn stimulates the respiratory centers in the brainstem, leading to an increase in tidal volume and a slight increase in respiratory rate. drugbank.comnih.gov This mechanism has proven effective for the temporary treatment of acute respiratory insufficiency, particularly in patients with chronic obstructive pulmonary disease (COPD). drugbank.comnih.gov While direct preclinical head-to-head trials with Dimefline are not detailed in the available literature, the superior performance of Doxapram in comparative studies involving common contemporaneous stimulants suggests a greater efficacy profile. slideshare.net
| Compound | Primary Mechanism of Action | Reported Comparative Efficacy | Key Characteristics |
|---|---|---|---|
| This compound | Central respiratory stimulant | Reported to have minimal efficacy and short duration of action compared to Nikethamide and Prethcamide. slideshare.net | Flavone (B191248) derivative; Noted for its narrow therapeutic index. |
| Doxapram | Peripheral chemoreceptor stimulant. drugbank.com | Demonstrated superiority over Nikethamide, Prethcamide, Amiphenazole, and Ethamivan in a 1967 study. slideshare.net | Short-acting; Increases tidal volume with a slight increase in respiratory rate. drugbank.comnih.gov |
| Nikethamide | Central respiratory stimulant | Considered to have minimal efficacy in a 1969 comparative study. slideshare.net | Also known as Coramine. slideshare.net |
| Prethcamide | Central respiratory stimulant | Considered to have minimal efficacy in a 1969 comparative study. slideshare.net | - |
Assessment of Therapeutic Index Relative to Comparators
The therapeutic index (TI) is a quantitative measure of a drug's relative safety, defined as the ratio of the dose that produces toxicity in 50% of a population (Toxic Dose, TD50, or Lethal Dose, LD50) to the dose that produces a clinically desired effect in 50% of the population (Effective Dose, ED50). vocal.mediaderangedphysiology.com A narrow therapeutic index indicates that the toxic dose is not much greater than the effective dose, requiring careful monitoring to avoid adverse effects.
This compound is characterized as having a narrow therapeutic index. This necessitates careful dose-escalation protocols in research settings to prevent the onset of convulsions.
For comparison, quantitative toxicity data for Doxapram is available from animal studies. The intravenous LD50 for Doxapram is approximately 75 mg/kg in mice and rats, and between 40 to 80 mg/kg in cats and dogs. drugbank.com While specific LD50 and ED50 values for this compound are not available in the searched literature to permit a direct calculation of its therapeutic index, the qualitative description of it being "narrow" contrasts with the established safety profile of Doxapram, for which specific lethal dose ranges have been determined. drugbank.com The lack of precise TI data for Dimefline limits a direct quantitative comparison but underscores the safety concerns associated with its use relative to other respiratory stimulants.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
The investigation of this compound and its chemical relatives has involved structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) analyses to understand how molecular structure dictates biological function. nih.gov SAR studies explore how modifying the chemical structure of a compound affects its biological activity, providing insights into which functional groups are essential for efficacy. nih.gov
QSAR takes this a step further by using computational and statistical methods to create a mathematical model that correlates the chemical structure of compounds with their biological activity. nih.govmdpi.com For the Dimefline series of compounds, research has focused on synthesizing and analyzing analogues to identify the key molecular features that influence their analeptic (respiratory stimulant) effects. nih.gov A study on Dimefline-type derivatives was conducted to determine how factors like distribution coefficients relate to pharmacological activity, with the goal of identifying what influences the biological action of this group of compounds. nih.gov These analyses are crucial for guiding the rational design of new molecules with improved potency and reduced toxicity. alquds.edu
Design and Synthesis of Analogues for Activity Optimization
A key strategy in medicinal chemistry for improving the therapeutic properties of a lead compound is the design and synthesis of analogues. researchgate.netnih.gov This process involves making systematic modifications to the parent structure—in this case, Dimefline—and evaluating the resulting changes in pharmacological activity. nih.gov For Dimefline-related analeptic agents, new derivatives have been synthesized to explore the structure-activity relationships. nih.gov
The goal of such synthetic programs is to optimize one or more properties, such as:
Potency: Increasing the desired biological effect at a lower concentration.
Selectivity: Enhancing the drug's ability to interact with its intended target over other targets, potentially reducing side effects.
Pharmacokinetic Profile: Modifying properties like absorption, distribution, metabolism, and excretion (ADME).
By creating a library of related compounds and testing them, researchers can build a comprehensive understanding of the SAR, which guides further optimization efforts. nih.govnih.gov
| Structural Moiety of Dimefline | Potential Modification Strategy | Hypothesized Outcome for Optimization |
|---|---|---|
| Flavone Core | Bioisosteric replacement (e.g., with a chromone (B188151) or quinolone). | Alter core binding interactions, improve metabolic stability. |
| 7-methoxy group | Varying the alkyl chain (e.g., ethoxy, propoxy) or replacing with other electron-donating groups. | Modify receptor affinity and lipophilicity. |
| 8-(dimethylaminomethyl) group | Altering the amine substitution (e.g., diethylamino, piperidinyl) or changing the length of the methylene (B1212753) linker. | Influence solubility, receptor binding, and potential for CNS side effects. |
| 3-methyl group | Replacement with other small alkyl groups or hydrogen. | Probe steric tolerance at the active site. |
Computational Approaches for Predicting Biological Activity and Target Interactions
Computational methods are integral to modern drug discovery and are particularly useful for analyzing structure-activity relationships. Quantitative Structure-Activity Relationship (QSAR) modeling, which has been applied to Dimefline analogues, is a primary example of such an approach. nih.gov
QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known biological activities. mdpi.com These descriptors quantify various physicochemical properties, such as electronic structure, hydrophobicity, and molecular shape. Statistical methods are then used to generate a mathematical equation that links these descriptors to biological activity. nih.govmdpi.com Once a robust QSAR model is developed and validated, it can be used to predict the activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive and costly laboratory screening. mdpi.com
In addition to QSAR, other computational approaches like molecular docking could be used to predict how Dimefline and its analogues interact with potential biological targets. Although the specific protein targets for Dimefline are not fully elucidated, potential interactions with dopamine and serotonin receptors have been suggested. Molecular docking simulations could model the binding of these compounds into the active sites of these receptors, providing insights into the specific molecular interactions that drive their pharmacological effects and helping to explain the observed SAR.
Clinical Research and Therapeutic Efficacy of Dimefline Hydrochloride
Clinical Trials in Patients with Respiratory Insufficiency
Dimefline (B1670649) hydrochloride has been the subject of clinical investigation in patients with respiratory insufficiency, a condition where the respiratory system fails to maintain adequate gas exchange. The primary goal of these investigations has been to evaluate its efficacy in improving respiratory function and alleviating symptoms associated with inadequate ventilation.
Applications in Chronic Obstructive Pulmonary Disease (COPD)
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation that is not fully reversible. nih.gov In patients with COPD, respiratory drive can be diminished, leading to hypoventilation and hypercapnia (elevated carbon dioxide levels in the blood). nih.gov Clinical studies have explored the use of Dimefline hydrochloride as an adjunctive therapy in COPD to stimulate respiration.
The rationale behind using a respiratory stimulant in COPD is to increase the rate and depth of breathing, thereby improving the elimination of carbon dioxide and increasing oxygen uptake. patsnap.com While extensive, large-scale clinical trial data with specific outcome measures for this compound in COPD are limited in the available literature, the expected therapeutic outcomes would include improvements in arterial blood gas parameters.
Illustrative Data from a Hypothetical Clinical Trial in COPD Patients:
| Parameter | Baseline (Mean ± SD) | Post-treatment with this compound (Mean ± SD) | p-value |
| Partial Pressure of Arterial Oxygen (PaO2) | 65 ± 8 mmHg | 72 ± 7 mmHg | <0.05 |
| Partial Pressure of Arterial Carbon Dioxide (PaCO2) | 55 ± 6 mmHg | 48 ± 5 mmHg | <0.05 |
| Arterial Oxygen Saturation (SaO2) | 90 ± 3% | 93 ± 2% | <0.05 |
| Respiratory Rate | 14 ± 3 breaths/min | 18 ± 4 breaths/min | <0.05 |
Note: The data presented in this table is for illustrative purposes to demonstrate the expected effects of a respiratory stimulant in COPD and is not derived from actual clinical trial results for this compound due to the limited availability of specific data.
Utility in Post-Anesthetic Respiratory Recovery
Post-anesthetic respiratory depression is a potential complication of general anesthesia, characterized by a decreased responsiveness to carbon dioxide and subsequent hypoventilation. nih.gov Factors contributing to this include the residual effects of anesthetic agents and opioids on the respiratory centers in the brain. nih.gov The use of a respiratory stimulant like this compound in this setting would be aimed at counteracting these depressive effects and facilitating a quicker return to spontaneous and adequate ventilation.
Investigation in Sleep-Related Breathing Disorders
Sleep-related breathing disorders, such as obstructive sleep apnea (B1277953) (OSA), are characterized by recurrent episodes of apnea and hypopnea during sleep, leading to intermittent hypoxia and sleep fragmentation. clevelandclinic.orgsleepapnea.org While the primary issue in OSA is upper airway collapse, central nervous system respiratory stimulants have been explored for their potential to increase respiratory drive and maintain airway patency.
The therapeutic goal of using this compound in sleep apnea would be to enhance the neural output to the upper airway muscles and the diaphragm, thereby reducing the frequency and severity of respiratory events. The primary endpoint in clinical trials for sleep apnea is the Apnea-Hypopnea Index (AHI), which represents the number of apneas and hypopneas per hour of sleep. clevelandclinic.orgsleepapnea.orgsleepfoundation.org
Illustrative Data from a Hypothetical Clinical Trial in Patients with Mild to Moderate OSA:
| Parameter | Baseline (Mean ± SD) | Post-treatment with this compound (Mean ± SD) | p-value |
| Apnea-Hypopnea Index (AHI) | 20 ± 8 events/hour | 12 ± 6 events/hour | <0.05 |
| Lowest Oxygen Saturation (SpO2) | 85 ± 5% | 89 ± 4% | <0.05 |
| Arousal Index | 25 ± 10 events/hour | 18 ± 8 events/hour | <0.05 |
Note: This table contains hypothetical data to illustrate the potential effects of a respiratory stimulant in sleep apnea. Specific clinical trial data for this compound in this condition is not available in the reviewed literature.
Efficacy in General Respiratory Depression Syndromes
Respiratory depression can result from various causes, including drug overdose (e.g., opioids, sedatives), neurological disorders, and severe metabolic disturbances. ndiscommission.gov.au These syndromes are characterized by a profound decrease in the rate and depth of breathing, leading to severe hypercapnia and hypoxia. ndiscommission.gov.au In such critical situations, a centrally acting respiratory stimulant like this compound could be employed to restore adequate ventilation pending the resolution of the underlying cause.
The efficacy in these syndromes would be measured by improvements in vital signs and arterial blood gas parameters.
Clinical Pharmacodynamic Endpoints
The pharmacodynamic effects of this compound are centered on its ability to modulate the respiratory control system. By stimulating both central and peripheral chemoreceptors, it enhances the body's response to changes in blood gas levels. patsnap.com
Improvements in Ventilation-Perfusion Matching and Gas Exchange
Effective gas exchange in the lungs depends on the appropriate matching of ventilation (airflow) to perfusion (blood flow) in the alveoli, a concept known as the ventilation-perfusion (V/Q) ratio. teachmephysiology.comderangedphysiology.com In many respiratory diseases, such as COPD, a mismatch between ventilation and perfusion is a major cause of hypoxemia. teachmephysiology.comderangedphysiology.com
Illustrative Data on Gas Exchange Parameters:
| Parameter | Baseline (Mean ± SD) | Post-treatment with this compound (Mean ± SD) | p-value |
| Physiological Dead Space/Tidal Volume Ratio (Vd/Vt) | 0.45 ± 0.08 | 0.38 ± 0.07 | <0.05 |
| Alveolar-Arterial Oxygen Gradient (A-a gradient) | 35 ± 10 mmHg | 28 ± 8 mmHg | <0.05 |
| Venous Admixture (Qs/Qt) | 18 ± 5% | 13 ± 4% | <0.05 |
Note: The data in this table is hypothetical and illustrates the potential improvements in gas exchange following the administration of a respiratory stimulant. Specific clinical trial data on the effects of this compound on these parameters is not well-documented in the available literature.
Non-Invasive and Invasive Measures of Respiratory Drive and Function
This compound has been the subject of clinical investigations to quantify its effects on respiratory drive and pulmonary function, particularly in patients with respiratory insufficiency. Research dating back to the 1960s employed both non-invasive and invasive techniques to measure the physiological impact of the compound. These studies aimed to characterize its role as a respiratory stimulant by observing changes in key ventilatory and blood gas parameters.
Non-invasive assessments primarily involved pneumotachographic studies, which measure airflow dynamics during breathing. These evaluations focused on changes in the rate and depth of respiration. Clinical trials suggested that this compound could increase the depth of respiration, a key component of minute ventilation, sometimes without a corresponding increase in the respiratory rate.
Invasive measures centered on arterial blood gas analysis, providing direct insight into the efficacy of gas exchange in the lungs. Studies in patients with conditions like pulmonary emphysema and chronic bronchitis documented the compound's effect on arterial oxygen (PaO2) and carbon dioxide (PaCO2) levels. The primary therapeutic goal was to demonstrate an improvement in oxygenation and a reduction in hypercapnia, reflecting enhanced alveolar ventilation. While early research showed promise, some comparative studies later suggested that the improvements in respiratory function were minimal and of short duration compared to other analeptics of the era.
Table 1: Summary of Clinical Investigations on Respiratory Parameters
| Study Focus | Measurement Technique | Key Parameters Monitored | Observed Outcome |
|---|---|---|---|
| Pulmonary Ventilation | Pneumotachography | Respiratory Rate, Tidal Volume (Depth) | Increase in the depth of respiration. |
| Gas Exchange Efficacy | Arterial Blood Gas Analysis | PaO2, PaCO2 | Assessment of changes in arterial oxygen and carbon dioxide levels. |
Neurophysiological Correlates of this compound Action
The action of this compound as a respiratory stimulant is rooted in its effects on the central nervous system (CNS). As a CNS stimulant, its neurophysiological impact has been evaluated through electroencephalography (EEG) to understand its influence on brain activity.
A key study in 1969 investigated "EEG activation" following the intravenous administration of this compound. nih.gov This research was conducted on a diverse group of patients, including those with epilepsy, schizophrenia, and alcoholism, to observe the compound's effect on cerebral electrical activity. The findings indicated that dimefline could elicit paroxysmal discharges in EEG readings, demonstrating a direct and potent effect on neuronal excitability. nih.gov This "activation" is a hallmark of its stimulant properties and was a significant area of investigation to distinguish its profile from other CNS stimulants like pentylenetetrazole.
The primary neurophysiological mechanism of dimefline is the stimulation of the respiratory centers located in the medulla oblongata and pons within the brainstem. Current time information in London, GB.patsnap.com These centers are responsible for generating and regulating the rhythm and depth of breathing. By acting on these medullary respiratory centers, dimefline increases the neural output to the respiratory muscles, thereby enhancing the respiratory drive. patsnap.com
Table 2: Summary of Neurophysiological Research Findings
| Research Area | Method | Patient Population | Key Findings |
|---|---|---|---|
| Cerebral Electrical Activity | Electroencephalography (EEG) | Epilepsy, Schizophrenia, Alcoholism, etc. | Intravenous administration elicited EEG activation and paroxysmal discharges. nih.gov |
| Primary Mechanism | Neuropharmacological Analysis | N/A | Stimulation of bulbar and medullary respiratory centers in the brainstem. Current time information in London, GB.patsnap.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pentylenetetrazole |
| Dopamine (B1211576) |
| Serotonin (B10506) |
Pharmacokinetic and Biotransformation Studies of Dimefline Hydrochloride
Absorption, Distribution, and Elimination Kinetics of Dimefline (B1670649) Hydrochloride
Absorption: The specific rate and extent of dimefline hydrochloride absorption following administration are not well-documented. For a drug to be absorbed, it must effectively cross biological membranes to enter the bloodstream. pharmaguideline.com
Distribution: Information regarding the distribution of this compound throughout the body, including its propensity to accumulate in specific tissues, is not specified in available resources. The distribution process involves the reversible transfer of a drug from the bloodstream to various tissues and fluids. pharmaguideline.comlww.com
Elimination: The precise mechanisms and rates of this compound elimination from the body have not been fully elucidated. Drug elimination encompasses both metabolism and excretion. pharmaguideline.com One study noted a 0.26% ± 0.16% recovery of conjugated dimefline in human urine over a 24-hour period, suggesting that renal excretion of the conjugated form is a minor elimination pathway. However, comprehensive data on its elimination half-life and total clearance are not available. drugbank.com
| Pharmacokinetic Parameter | Value | Source |
| Absorption Rate | Not Available | drugbank.com |
| Volume of Distribution | Not Available | drugbank.com |
| Protein Binding | Not Available | drugbank.com |
| Elimination Half-life | Not Available | drugbank.com |
| Clearance | Not Available | drugbank.com |
| Urinary Excretion (24h, conjugated) | 0.26% ± 0.16% |
Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation
The biotransformation of this compound is thought to primarily occur in the liver, a common site for drug metabolism. nih.govmsdmanuals.com While specific metabolic pathways have not been fully detailed, the involvement of the cytochrome P450 (CYP450) enzyme system is suggested. patsnap.com The CYP450 system is a superfamily of enzymes responsible for the metabolism of a wide array of drugs through oxidative reactions. nih.govnih.gov
Drugs that inhibit CYP450 enzymes could potentially increase the plasma concentration of this compound, leading to enhanced effects. patsnap.com Conversely, inducers of these enzymes could decrease its concentration and efficacy. The specific CYP450 isozymes involved in this compound metabolism have not been identified. nih.gov
Further research is needed to fully characterize the metabolic pathways of this compound, identify its major metabolites, and determine the specific enzyme systems responsible for its biotransformation. nih.gov
Impact of Hepatic and Renal Function on this compound Pharmacokinetics
The influence of hepatic and renal impairment on the pharmacokinetics of this compound has not been specifically studied. However, based on general pharmacological principles, alterations in liver and kidney function would be expected to affect its disposition.
Hepatic Function: Given that the liver is the primary site of metabolism for many drugs, hepatic impairment could significantly alter the pharmacokinetics of this compound. nih.govmdpi.com Liver cirrhosis, for instance, can lead to reduced drug metabolism due to decreased enzyme activity and altered blood flow. nih.gov In patients with liver disease, the clearance of drugs metabolized by the liver is often reduced, potentially leading to drug accumulation and an increased risk of adverse effects. mdpi.comresearchgate.net For drugs metabolized by the CYP450 system, the extent of this impact can depend on the severity of the liver disease. nih.gov
Renal Function: The kidneys are the primary organs for excreting drugs and their metabolites from the body. kidney.org Therefore, renal impairment can lead to the accumulation of drugs or their active metabolites that are primarily cleared by the kidneys. nih.govnih.gov While the urinary excretion of conjugated dimefline appears to be a minor pathway, the role of the kidneys in eliminating other potential metabolites is unknown. Chronic kidney disease can also affect drug metabolism in the liver, further complicating the pharmacokinetic profile. nih.govnih.gov
Due to the lack of specific data, caution should be exercised when considering the use of this compound in patients with hepatic or renal dysfunction.
Toxicological Profile and Safety Assessment of Dimefline Hydrochloride
Preclinical Toxicology Findings
Specific data from acute and repeat-dose toxicity studies for Dimefline (B1670649) hydrochloride are not detailed in the available search results. General principles of such studies involve assessing the effects of a single high dose and multiple lower doses over a defined period, respectively, to identify potential target organs and establish safety margins. However, the outcomes of such studies for Dimefline hydrochloride have not been publicly reported.
Detailed preclinical findings on organ system-specific pathophysiological responses to this compound are not available in the reviewed literature. Such studies would typically involve histopathological examination of various organs to identify any drug-related changes. Without access to proprietary preclinical study reports, a summary of these findings cannot be provided.
Clinical Adverse Event Profiles
Clinical data provides insight into the adverse event profile of this compound in humans. These events are categorized by the organ system they affect.
The central nervous system (CNS) is a primary target of this compound's action, and as such, several adverse events are related to its stimulant effects. patsnap.com Excessive stimulation of the respiratory centers can lead to hyperventilation. patsnap.com Other reported CNS manifestations include tremors. patsnap.com
Table 1: Central Nervous System Adverse Events
| Adverse Event | Description |
|---|---|
| Hyperventilation | Excessive breathing rate and depth, which can lead to decreased carbon dioxide levels in the blood. patsnap.com |
| Convulsions | Although not explicitly detailed as a common side effect in the provided results, as a CNS stimulant, the potential for convulsions at higher doses could be a concern. |
The stimulant properties of this compound can also manifest as cardiovascular disturbances. patsnap.com Patients may experience an increased heart rate (tachycardia), high blood pressure (hypertension), and a sensation of a racing or pounding heart (palpitations). patsnap.com These effects necessitate cautious use in individuals with pre-existing cardiovascular conditions. patsnap.com
Table 2: Cardiovascular System Adverse Events
| Adverse Event | Description |
|---|---|
| Tachycardia | An abnormally rapid heart rate. patsnap.com |
| Hypertension | Elevated blood pressure. patsnap.com |
Commonly reported adverse effects of this compound include gastrointestinal and other systemic reactions. patsnap.com Nausea is a frequently cited gastrointestinal side effect. patsnap.com Other systemic reactions include headache and dizziness. patsnap.com
Table 3: Gastrointestinal and Other Systemic Adverse Events
| Adverse Event | Description |
|---|---|
| Nausea | A feeling of sickness with an inclination to vomit. patsnap.com |
| Headache | A pain or discomfort in the head or upper neck. patsnap.com |
Identification of High-Risk Patient Populations and Contraindications
The use of this compound, a central nervous system (CNS) and respiratory stimulant, is contraindicated in several patient populations due to the increased risk of adverse events. The stimulant nature of the drug necessitates careful patient selection to avoid exacerbating underlying medical conditions.
Patients with pre-existing neurological vulnerabilities are at heightened risk when treated with this compound. As a CNS stimulant, the compound can increase neuronal excitability.
Seizure Disorders: In patients with a history of epilepsy or other seizure disorders, this compound may lower the seizure threshold and precipitate convulsive episodes. Studies involving electroencephalography (EEG) activation have explored the effects of this compound in patient populations including those with epilepsy, indicating its potential to alter brain electrical activity nih.gov.
Cerebral Edema and Head Trauma: Cerebral edema, or brain swelling, is a critical condition that can follow a traumatic brain injury news-medical.netuky.edunih.gov. The introduction of a CNS stimulant in such cases is approached with extreme caution. Stimulating an already compromised central nervous system could potentially worsen intracranial pressure or metabolic demand, thereby complicating recovery. Research has linked the administration of this compound with EEG activation studies in the context of craniocerebral trauma nih.gov.
| Condition | Reason for Contraindication/Caution | Potential Outcome |
|---|---|---|
| Seizure Disorders (e.g., Epilepsy) | Lowers seizure threshold due to CNS stimulation. nih.gov | Increased frequency or onset of seizures. |
| Cerebral Edema | Risk of increased intracranial pressure and metabolic stress on injured brain tissue. uky.edumdpi.com | Exacerbation of brain swelling and neurological damage. |
| Head Trauma | Potential to aggravate secondary injury mechanisms in a vulnerable brain. nih.govnih.gov | Worsened neurological outcome. |
The stimulant effects of this compound can impose significant stress on the cardiovascular system, making its use hazardous in patients with underlying heart conditions. patsnap.com
Ischemic Heart Disease and Impaired Cardiac Reserve: By increasing heart rate (tachycardia) and blood pressure (hypertension), this compound elevates myocardial oxygen demand patsnap.com. In patients with ischemic heart disease, where oxygen supply is already compromised, this can worsen angina or precipitate a myocardial infarction nih.govnih.gov.
Severe Hypertension: For individuals with pre-existing severe hypertension, the pressor effects of this compound can lead to dangerous elevations in blood pressure, increasing the risk of stroke or other cardiovascular events patsnap.comscot.nhs.uk.
Arrhythmias: The drug's stimulant properties can exacerbate cardiac arrhythmias. Patients with a history of irregular heartbeats should be carefully monitored, as this compound can trigger or worsen these conditions patsnap.com.
| Condition | Reason for Contraindication/Caution | Potential Outcome |
|---|---|---|
| Ischemic Heart Disease | Increased myocardial oxygen demand. nih.gov | Worsening of angina, potential for myocardial infarction. |
| Severe Hypertension | Additive pressor effects. patsnap.comscot.nhs.uk | Hypertensive crisis, stroke. patsnap.com |
| Impaired Cardiac Reserve | Increased cardiac workload. | Decompensation and heart failure. |
| Arrhythmias | Stimulant effects on cardiac conduction. patsnap.com | Exacerbation or induction of arrhythmias. patsnap.com |
Caution is warranted in patients with certain endocrine disorders where sympathetic nervous system stimulation can precipitate a crisis.
Hyperthyroidism: Patients with an overactive thyroid gland are already in a hypermetabolic state with increased sensitivity to stimulants. This compound could amplify symptoms such as tachycardia, palpitations, and anxiety.
Pheochromocytoma: This is a rare tumor of the adrenal medulla that secretes excessive catecholamines. The administration of a CNS stimulant like this compound could provoke a massive release of these hormones, leading to a life-threatening hypertensive crisis.
While this compound is a respiratory stimulant, its use is inappropriate and potentially dangerous in specific respiratory scenarios.
Mechanical Airway Obstruction: If the airway is physically blocked (e.g., by a foreign body or tumor), stimulating the drive to breathe is futile and does not address the underlying problem. The primary intervention must be to relieve the obstruction.
Severe Asthma Exacerbations: In a severe asthma attack, the primary issues are bronchoconstriction, inflammation, and mucus plugging. A respiratory stimulant does not alleviate these pathological changes and may increase patient distress and oxygen consumption without improving ventilation nih.gov.
The liver is a primary site for the metabolism of many drugs. In patients with hepatic impairment, the ability to process and eliminate medications can be significantly reduced europa.eupharmaceutical-journal.com. This can lead to the accumulation of the drug or its metabolites, potentially causing toxicity nih.gov. Although specific pharmacokinetic studies on this compound in patients with liver disease are not widely available, general principles of pharmacology suggest that caution should be exercised. If the drug is substantially metabolized by the liver, dose adjustments or avoidance may be necessary in patients with moderate to severe hepatic impairment to prevent adverse effects europa.eufda.gov.
Pharmacological Interactions of this compound
The co-administration of this compound with other medications can lead to significant drug-drug interactions, altering its efficacy and safety profile. patsnap.com These interactions can be both pharmacokinetic (affecting the drug's absorption, distribution, metabolism, and excretion) and pharmacodynamic (affecting the drug's mechanism of action) pharmaguideline.comnih.gov.
CNS Stimulants: When used concurrently with other CNS stimulants (e.g., amphetamines, methylphenidate), this compound's effects can be potentiated. patsnap.comnih.gov This additive stimulation increases the risk of adverse effects such as anxiety, tremors, insomnia, and severe cardiovascular complications like tachycardia and hypertension. patsnap.comuri.edu
CNS Depressants: The therapeutic effect of this compound as a respiratory stimulant can be counteracted by CNS depressants. patsnap.com Medications such as benzodiazepines, opioids, barbiturates, and other sedative-hypnotics can diminish its efficacy in treating respiratory depression. patsnap.comndiscommission.gov.au
Cytochrome P450 (CYP) Enzyme Inhibitors: The metabolism of this compound may be dependent on the cytochrome P450 enzyme system. patsnap.com Co-administration with drugs that inhibit these enzymes could decrease its metabolism and clearance, leading to higher plasma concentrations and an increased risk of toxicity. patsnap.comwindows.netnih.gov
| Interacting Drug Class | Example Drugs | Nature of Interaction | Clinical Consequence |
|---|---|---|---|
| Central Nervous System (CNS) Stimulants | Amphetamines, Methylphenidate | Pharmacodynamic (Additive/Synergistic) | Potentiated stimulant effects; increased risk of cardiovascular and neurological side effects. patsnap.com |
| Central Nervous System (CNS) Depressants | Benzodiazepines, Opioids, Barbiturates | Pharmacodynamic (Antagonistic) | Reduced respiratory stimulant effect of this compound. patsnap.com |
| Cytochrome P450 (CYP) Inhibitors | Certain antifungals, antibiotics, antidepressants | Pharmacokinetic (Metabolic Inhibition) | Increased plasma concentration and potential toxicity of this compound. patsnap.com |
Synergistic and Antagonistic Interactions with Other Central Nervous System Active Agents
The pharmacological activity of this compound as a CNS stimulant suggests a high potential for interactions with other drugs that act on the central nervous system. These interactions can either be synergistic, leading to an amplification of effects, or antagonistic, resulting in a reduction of effects.
Synergistic Interactions with CNS Stimulants:
Concurrent use of this compound with other CNS stimulants can potentiate its effects, which may increase the risk of adverse cardiovascular events patsnap.com. CNS stimulants, such as amphetamines, are known to increase energy, attention, and alertness by elevating levels of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) in the brain drugs.com. The combination of two or more CNS stimulants can lead to an overstimulation of the central and sympathetic nervous systems.
Research Findings: Specific clinical or preclinical studies detailing the synergistic effects of this compound with other CNS stimulants are not extensively documented in publicly available literature. However, based on the known mechanisms of CNS stimulants, a synergistic interaction would be anticipated. For instance, studies on other CNS stimulants, like the potentiation of amphetamine's effects by a 5-HT2C receptor antagonist, demonstrate the complex interplay between different neurochemical pathways that can lead to enhanced psychostimulant effects nih.gov. While not directly involving this compound, this research highlights the potential for significant synergistic interactions between CNS active drugs.
Antagonistic Interactions with CNS Depressants:
Conversely, the respiratory stimulant effects of this compound may be counteracted by CNS depressants patsnap.com. This antagonism is clinically relevant, as CNS depressants such as benzodiazepines and opioids are commonly used medications.
Research Findings: Detailed in vivo or in vitro studies quantifying the antagonistic interaction between this compound and specific CNS depressants are not readily available in the current body of scientific literature. The proposed mechanism of antagonism stems from the opposing actions of these drug classes on the central nervous system. While this compound stimulates respiratory centers, CNS depressants generally suppress neuronal activity, including in the respiratory centers of the brainstem. For example, benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to a calming effect, while opioids act on opioid receptors to produce analgesia and respiratory depression. The antagonistic interaction between benzodiazepines and certain CNS stimulants has been explored in other contexts, with some studies investigating the reversal of benzodiazepine-induced sedation nih.gov.
| Interacting CNS Agent Class | Type of Interaction | Potential Clinical Outcome |
| CNS Stimulants (e.g., Amphetamines) | Synergistic | Increased stimulation, potential for enhanced cardiovascular side effects. |
| CNS Depressants (e.g., Benzodiazepines, Opioids) | Antagonistic | Diminished respiratory stimulant effect of this compound. |
Impact of Cytochrome P450 Modulators on this compound Disposition
The metabolism of many drugs is mediated by the cytochrome P450 (CYP) enzyme system in the liver. Modulators of these enzymes, which can be either inhibitors or inducers, can significantly alter the plasma concentrations of drugs that are CYP substrates, potentially leading to toxicity or loss of efficacy. Dimefline is a flavone (B191248) derivative, and flavonoids are known to interact with CYP enzymes mdpi.comjst.go.jpakjournals.comnih.govnih.gov.
Impact of CYP Inhibitors:
Drugs that inhibit the activity of CYP enzymes involved in the metabolism of this compound could potentially lead to an increase in its plasma concentration, thereby heightening its effects and the risk of adverse reactions patsnap.com.
Research Findings: Specific in vitro studies identifying the exact CYP isoforms responsible for the metabolism of this compound are not extensively reported. However, the general understanding of flavonoid metabolism suggests that CYP1A2, CYP3A4, and CYP2D6 are major enzymes involved mdpi.com. Potent inhibitors of these enzymes, such as ketoconazole (B1673606) (a strong CYP3A4 inhibitor), could theoretically increase this compound's bioavailability and prolong its half-life nih.govnih.govcore.ac.ukdntb.gov.uadrugbank.com. The clinical significance of such an interaction would depend on the extent to which this compound is metabolized by the inhibited CYP isoform.
Impact of CYP Inducers:
Conversely, co-administration with drugs that induce the activity of CYP enzymes responsible for its metabolism could decrease the plasma concentration of this compound, potentially reducing its therapeutic efficacy.
Research Findings: Similar to inhibitors, specific studies on the impact of CYP inducers on this compound disposition are lacking. However, known inducers of enzymes like CYP3A4 (e.g., rifampicin) or CYP1A2 (e.g., omeprazole) could potentially accelerate the metabolism of this compound if it is indeed a substrate for these enzymes.
| CYP450 Modulator | Potential Effect on this compound | Mechanism |
| Inhibitors | ||
| Ketoconazole (CYP3A4 inhibitor) | Increased plasma concentration | Inhibition of metabolic clearance |
| Inducers | ||
| Rifampicin (CYP3A4 inducer) | Decreased plasma concentration | Increased metabolic clearance |
Interactions with Neuromuscular Blocking Agents
Neuromuscular blocking agents (NMBAs) are used in anesthesia to induce muscle paralysis. The interaction of CNS stimulants with NMBAs is an area of potential clinical significance, although direct research on this compound is limited.
Research Findings: There is a lack of specific research data on the interaction between this compound and neuromuscular blocking agents such as succinylcholine (B1214915) or pancuronium. However, the general pharmacology of CNS stimulants and NMBAs allows for theoretical considerations.
CNS stimulants can have sympathomimetic effects, potentially altering cardiovascular parameters like cardiac output, which in turn could influence the onset and duration of action of NMBAs researchgate.netopenanesthesia.org. For instance, ephedrine, a CNS stimulant, was studied for its effect on the onset of vecuronium-induced neuromuscular block, but it did not show a significant impact despite increasing cardiac output researchgate.net.
The interaction between various drugs and NMBAs is complex and can occur at multiple sites, including the neuromuscular junction and through effects on acetylcholine (B1216132) synthesis, release, and metabolism nih.govresearchgate.net. For example, certain antibiotics and anesthetics are known to potentiate the effects of nondepolarizing NMBAs nih.gov. While there is no direct evidence, the central stimulatory effects of this compound could potentially have an indirect influence on neuromuscular transmission, although this remains speculative without specific studies.
| Neuromuscular Blocking Agent | Potential Interaction with this compound | Theoretical Basis (General Principles) |
| Succinylcholine (Depolarizing) | Unknown | Potential for altered cardiovascular response influencing pharmacokinetics. |
| Pancuronium (Non-depolarizing) | Unknown | Potential for altered cardiovascular response influencing pharmacokinetics. |
Chemical Synthesis and Reaction Analysis of Dimefline Hydrochloride
Synthetic Routes and Methodologies for Dimefline (B1670649) Hydrochloride Production
The synthesis of Dimefline hydrochloride is centered around the construction of the flavone (B191248) backbone and the subsequent introduction of the aminomethyl side chain. A plausible and widely utilized method for such functionalization is the Mannich reaction. caf.ac.cnwikipedia.org This electrophilic substitution reaction introduces an aminomethyl group onto an active hydrogen of a substrate, which in this case is the C-8 position of the flavone ring. nrfhh.com
Synthesis of the core intermediate: 7-methoxy-3-methyl-2-phenyl-4H-chromen-4-one.
Aminomethylation of the intermediate via the Mannich reaction to yield Dimefline, followed by conversion to its hydrochloride salt.
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (the flavone intermediate), formaldehyde (B43269), and a secondary amine (dimethylamine). wikipedia.orgchemistrysteps.com The reaction proceeds through the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from formaldehyde and dimethylamine (B145610), which is then attacked by the nucleophilic C-8 position of the flavone ring. chemistrysteps.com The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.
The efficiency and yield of the this compound synthesis are highly dependent on the optimization of various reaction parameters. Key factors in the Mannich reaction step include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants. iuh.edu.vn
Key Parameters for Optimization:
Solvent: The reaction is often carried out in polar protic solvents like ethanol (B145695) or acetic acid, which can facilitate the formation of the iminium ion. caf.ac.cnadichemistry.com
Temperature: Temperature control is crucial. While moderate heating can increase the reaction rate, excessive temperatures may lead to the formation of by-products and degradation. iuh.edu.vn
pH: The Mannich reaction is typically performed under acidic conditions, which are necessary for the generation of the reactive iminium ion from the amine and formaldehyde. chemistrysteps.comadichemistry.com The use of the hydrochloride salt of the amine can help maintain these conditions. adichemistry.com
Reactant Stoichiometry: The molar ratios of the flavone substrate, formaldehyde, and dimethylamine must be carefully controlled to maximize the yield of the desired product and minimize the formation of di-substituted or other side products.
Below is a table summarizing typical conditions that can be optimized for the aminomethylation of a flavone.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Outcome |
| Solvent | Ethanol | Acetic Acid | Dioxane | Acetic acid can promote faster reaction but may require more rigorous purification. |
| Temperature | Room Temp | 50 °C | 80 °C (Reflux) | Increasing temperature generally reduces reaction time but can increase impurity formation. |
| Catalyst | Acidic (HCl) | None (Amine HCl salt) | Lewis Acid | Acidic conditions are standard for iminium ion formation. |
| Reaction Time | 4 hours | 12 hours | 24 hours | Monitored by TLC until consumption of starting material. |
This table is illustrative and based on general principles of the Mannich reaction.
After synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and any side products. Common purification strategies for flavonoid compounds include recrystallization and chromatographic techniques. teledynelabs.comnih.gov
Recrystallization: This is a primary method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling. Common solvent systems for flavonoids include ethanol, methanol, or mixtures with water or ethyl acetate (B1210297). researchgate.net
Column Chromatography: For more challenging separations, column chromatography is employed. Normal-phase chromatography using silica (B1680970) gel with solvent systems like hexane/ethyl acetate or dichloromethane/methanol can effectively separate compounds based on polarity. teledynelabs.com For highly polar compounds or salts, reverse-phase chromatography (using C18-modified silica) with water/acetonitrile or water/methanol mobile phases, often containing an acid modifier like formic acid or TFA to improve peak shape, is a powerful alternative. teledynelabs.comnih.gov
Purity assessment is typically conducted using a combination of methods:
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and the purity of fractions from column chromatography.
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A well-developed HPLC method can separate the main compound from trace impurities, allowing for accurate purity determination (e.g., >99%).
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically broaden and depress the melting point.
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure of the final product and ensure the absence of structural isomers or other impurities. nrfhh.com
| Purification Technique | Principle | Typical Application for Dimefline HCl |
| Recrystallization | Differential solubility at varying temperatures. | Final purification step to obtain a highly crystalline product. |
| Silica Gel Chromatography | Adsorption based on polarity. | Removal of non-polar impurities. |
| Reverse-Phase C18 HPLC | Partitioning based on hydrophobicity. | High-resolution separation for purity assessment and purification of polar impurities. |
| Acid-Base Extraction | Exploits the basicity of the amine group. | Initial workup to separate the product from neutral or acidic impurities. |
This table outlines general purification strategies applicable to compounds with the functional groups present in this compound.
Chemical Reactivity and Degradation Pathways of this compound
The chemical reactivity and stability of this compound are governed by its constituent functional groups: the flavone core, the tertiary amine, and the methoxy (B1213986) group. Degradation can occur through several pathways, including oxidation, hydrolysis, and photodegradation, which are critical considerations for its handling and storage. nrfhh.com
The Dimefline molecule contains moieties susceptible to oxidation. The tertiary amine of the dimethylaminomethyl group can be oxidized to form an N-oxide derivative, a common metabolic and degradation pathway for drugs containing such groups. nih.gov
The flavone nucleus itself, being a polyphenolic structure, can also undergo oxidation. nih.govacs.org The electron-rich aromatic rings can react with oxidizing agents or reactive oxygen species. The specific sites of oxidation on the flavone rings are influenced by the substitution pattern. While Dimefline lacks the free hydroxyl groups that make many natural flavonoids potent antioxidants, the aromatic system can still be a target for oxidative degradation, potentially leading to ring-opening or the introduction of hydroxyl groups. mdpi.commdpi.com
Information regarding the susceptibility of this compound to chemical reduction is less prevalent. Under strong reducing conditions, the carbonyl group (C=O) at the C-4 position of the chromenone ring could potentially be reduced, but this would require harsh conditions not typically encountered during storage.
Hydrolysis is a common degradation pathway for many pharmaceuticals. nih.gov In this compound, the ether linkage of the methoxy group could be susceptible to cleavage under strong acidic conditions and high temperatures, which would yield the corresponding 7-hydroxy derivative. The core chromen-4-one ring system is generally stable, but extreme pH conditions (highly acidic or alkaline) combined with heat can promote degradation, potentially leading to the opening of the heterocyclic C-ring. nih.gov
Flavonoids are known to absorb ultraviolet (UV) radiation due to their extensive conjugated system, which makes them susceptible to photodegradation. mdpi.comnih.gov Exposure to light, particularly UV light, can excite the molecule to a higher energy state, initiating photochemical reactions. mdpi.com This can lead to the formation of radicals and subsequent degradation into various photoproducts. nih.govheraldopenaccess.us The stability of flavonoids to light can be influenced by factors such as the solvent, pH, and the presence of oxygen. researchgate.net Therefore, this compound should be protected from light to prevent photochemical degradation.
| Degradation Pathway | Susceptible Moiety | Potential Degradation Product(s) | Contributing Factors |
| Oxidation | Tertiary Amine | Dimefline N-oxide | Presence of oxidizing agents, air (oxygen), trace metals. |
| Oxidation | Flavone Aromatic Rings | Hydroxylated or ring-opened products | Reactive oxygen species, strong oxidants. |
| Hydrolysis | Methoxy Group (Ether) | 7-hydroxy-dimefline | Strong acid, high temperature. |
| Photodegradation | Flavone Core (conjugated system) | Various radical-derived products | Exposure to UV and visible light. |
| Thermal Degradation | Entire Molecule | Various decomposition products | High temperatures, pH extremes. |
This table summarizes the potential degradation pathways for this compound based on its chemical structure and the known reactivity of the flavonoid class.
Future Trajectories and Emerging Research Avenues for Dimefline Hydrochloride
Unraveling Novel Molecular Targets and Mechanistic Pathways
Dimefline (B1670649) hydrochloride's primary mechanism of action is centered on its ability to stimulate the central respiratory centers located in the brainstem, specifically the medulla oblongata and pons. patsnap.com It enhances the sensitivity of central and peripheral chemoreceptors to changes in blood carbon dioxide (CO2) and pH levels, thereby increasing respiratory drive. patsnap.compatsnap.com While interactions with dopamine (B1211576) and serotonin (B10506) receptors are believed to play a role in modulating respiratory rhythm, the precise molecular pathways remain an area of active investigation. patsnap.com
Future research is expected to move beyond these established mechanisms to identify more specific molecular targets. The application of high-throughput screening, chemoproteomics, and computational docking studies could reveal novel binding partners and downstream signaling cascades. Unraveling these intricate pathways is critical for a more complete understanding of its pharmacological profile and could pave the way for developing second-generation compounds with improved specificity and efficacy.
| Category | Known Targets/Pathways | Potential Novel Research Areas |
|---|---|---|
| Primary Site of Action | Central Respiratory Centers (Medulla Oblongata, Pons) patsnap.com | Specific neuronal subtypes within the respiratory centers |
| Receptor Interaction | Central and Peripheral Chemoreceptors patsnap.com | Ion channels or G-protein coupled receptors involved in chemosensing |
| Neurotransmitter Systems | Suspected interaction with Dopamine and Serotonin receptors patsnap.com | Specific receptor subtypes (e.g., D1 vs. D2, 5-HT subtypes); Glutamatergic or GABAergic modulation |
| Cellular Mechanisms | Increased neurotransmitter release patsnap.com | Effects on intracellular signaling (e.g., cAMP, Ca2+), gene expression, or neuroplasticity in respiratory circuits |
Innovations in Drug Delivery Systems and Formulation Sciences for this compound
Currently, this compound is typically administered via conventional routes such as oral tablets. patsnap.com However, modern drug delivery science offers numerous opportunities to enhance its therapeutic profile. seqens.comnih.gov Innovations are focused on improving bioavailability, achieving targeted delivery, and providing controlled-release kinetics to maintain stable therapeutic levels and improve patient compliance. seqens.comslideshare.net
Future formulation research could explore nanotechnology-based carriers, such as nanoparticles or liposomes, to potentially improve blood-brain barrier penetration and target the central nervous system more effectively. seqens.comsciencescholar.us For chronic conditions, the development of transdermal patches or long-acting injectable formulations could provide sustained drug release, offering a more convenient and consistent therapeutic option. seqens.com Additionally, smart drug delivery systems that respond to physiological cues, such as changes in blood pH or CO2 levels, represent a frontier for creating highly personalized and responsive therapies. sciencescholar.usnih.gov
| Delivery System | Description | Potential Advantage for this compound |
|---|---|---|
| Nanoparticles | Engineered nanoscale carriers designed to encapsulate and deliver drugs. seqens.com | Enhanced CNS penetration; protection from metabolic degradation. |
| Controlled-Release Formulations | Systems like transdermal patches or osmotic pumps that release the drug over an extended period. nih.gov | Reduced dosing frequency; stable plasma concentrations for chronic respiratory insufficiency. |
| In-situ Gels | Formulations that are liquid upon administration but form a gel at the target site (e.g., nasal cavity). nih.gov | Rapid onset for acute conditions via nasal delivery; prolonged local action. |
| Smart Delivery Systems | Systems designed to release their payload in response to specific physiological stimuli. sciencescholar.us | Targeted release in response to hypoxia or hypercapnia, providing "on-demand" respiratory support. |
Exploration of New Therapeutic Indications and Off-Label Applications
The primary approved indication for this compound is in the management of respiratory insufficiency. patsnap.com Historically, it has also been applied in conditions like pulmonary emphysema. nih.gov The strategy of drug repurposing—identifying new uses for approved drugs—offers a time- and cost-effective approach to address unmet medical needs. drugpatentwatch.com
Given its mechanism of modulating chemoreceptor sensitivity and stimulating central respiratory drive, this compound could be investigated for other conditions characterized by disordered breathing. Potential areas for exploration include central sleep apnea (B1277953), high-altitude sickness where the physiological response to lower oxygen is critical, or certain forms of congenital central hypoventilation syndrome. Further research could also probe its utility in weaning patients from mechanical ventilation or in managing respiratory depression associated with other medical conditions. A systematic, disease-centric approach, leveraging knowledge of underlying biological pathways, could identify promising new applications. drugpatentwatch.com
| Potential Indication | Scientific Rationale | Research Approach |
|---|---|---|
| Central Sleep Apnea | The condition involves a temporary cessation of respiratory drive from the CNS. Dimefline's central stimulant action could help maintain respiratory effort during sleep. | Preclinical models of sleep-disordered breathing followed by controlled clinical trials. |
| High-Altitude Sickness | Its ability to enhance chemoreceptor sensitivity could improve the body's acclimatization to hypoxic conditions. | Studies in simulated high-altitude environments. |
| Weaning from Mechanical Ventilation | By stimulating the patient's own respiratory drive, it may facilitate a quicker and more successful transition off ventilator support. | Clinical trials in intensive care unit (ICU) settings. |
| Congenital Central Hypoventilation Syndrome (CCHS) | As a potential adjunctive therapy to support respiratory function in this rare genetic disorder affecting autonomic breathing control. | Investigational studies in well-defined patient populations. |
Advanced Clinical Trial Design and Patient Stratification Strategies
Future clinical development of this compound, for both existing and new indications, can benefit significantly from advanced clinical trial designs. nih.gov Traditional, linear-phase trials are being supplemented by more efficient and ethical models that can accelerate the delivery of effective medicines. nih.gov
Complex innovative designs, such as adaptive trials, allow for modifications to the trial protocol based on interim data, optimizing sample size or focusing on patient subgroups that show the most benefit. nih.govyoutube.com Master protocols, including basket trials (testing one drug in multiple diseases) or platform trials (testing multiple drugs in one disease), could efficiently evaluate this compound across several rare respiratory conditions simultaneously. quanticate.com Furthermore, the use of Bayesian statistical methods can incorporate prior knowledge into the analysis, potentially reducing the required sample size and duration of a trial. youtube.comquanticate.com Patient stratification, using biomarkers to identify individuals most likely to respond, will be key to demonstrating efficacy and achieving personalized respiratory medicine.
| Trial Design | Description | Hypothetical Application for this compound |
|---|---|---|
| Adaptive Design | Allows for pre-planned modifications, such as adjusting randomization ratios or sample size, based on accumulating data. nih.gov | A trial for a new indication could adaptively enrich the enrollment of a patient sub-population that shows a stronger response. |
| Basket Trial | Tests a targeted therapy on a single genetic mutation or biomarker across multiple disease types. nih.gov | Evaluate this compound in various respiratory disorders that share a common biomarker of chemoreceptor dysfunction. |
| Platform Trial | Simultaneously evaluates multiple interventions against a common control group within a single disease. nih.gov | Test this compound alongside other respiratory stimulants in a platform trial for patients being weaned from mechanical ventilation. |
| Bayesian Methods | Uses probability to incorporate existing data and update beliefs as new data is collected, often leading to more flexible and efficient trials. quanticate.com | Incorporate historical data on respiratory drive measurement to reduce the number of control patients needed in a new study. |
Integration of Omics Technologies and Artificial Intelligence in this compound Research
| Technology | Application Area | Specific Goal |
|---|---|---|
| Genomics/Transcriptomics | Patient Stratification | Identify genetic variants in chemoreceptor pathways that predict a stronger response to this compound. |
| Proteomics/Metabolomics | Mechanism of Action | Map the downstream changes in protein and metabolite levels in neuronal cells following drug exposure to uncover novel pathways. northeastern.edu |
| Artificial Intelligence (Machine Learning) | Target Identification & Drug Repurposing | Analyze biological networks and scientific literature to predict new molecular targets or suggest new disease indications. paceventures.com |
| AI-Driven Formulation | Drug Delivery | Model and predict the stability and release kinetics of novel this compound formulations, accelerating development. northeastern.edu |
Q & A
Q. What methodologies are recommended for quantifying Dimefline Hydrochloride in biological samples?
Capillary gas chromatography coupled with nitrogen-specific detection has been validated for quantifying Dimefline in urine, achieving a detection limit of 10 ng/mL. Researchers should optimize sample preparation (e.g., liquid-liquid extraction) and validate recovery rates (e.g., 0.26% ± 0.16% recovery of conjugated Dimefline in human urine over 24 hours). Diuretics like furosemide may interfere with excretion rates, necessitating controlled co-administration studies .
Q. How can researchers design experiments to evaluate Dimefline's respiratory stimulant effects in preclinical models?
Use animal models (e.g., rodents) to measure changes in pulmonary ventilation parameters (e.g., CO₂ partial pressure reduction). Administer doses intravenously (8–18 mg/kg in humans) and monitor respiratory frequency, tidal volume, and arterial blood gases. Due to its narrow therapeutic index, implement dose-escalation protocols to avoid convulsions, with real-time neuromuscular activity monitoring .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Dimefline is classified as a hazardous chemical (CAS 1165-48-6). Follow OSHA HCS guidelines: use PPE (gloves, goggles), store at 4°C, and ensure ventilation. In case of exposure, remove contaminated clothing and administer artificial respiration if respiratory depression occurs .
Advanced Research Questions
Q. How can contradictory findings in Dimefline excretion studies be resolved?
Discrepancies in excretion rates (e.g., 0.26% recovery vs. undetectable levels under diuretic influence) require controlled pharmacokinetic studies. Use crossover designs to isolate variables (e.g., diuretic type, timing of administration). Advanced detection methods, such as LC-MS/MS, improve sensitivity for low-concentration metabolites and reduce false negatives .
Q. What experimental strategies mitigate Dimefline's narrow therapeutic window in in vivo studies?
Implement pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with respiratory effects. Use telemetry systems for continuous vital sign monitoring. Pre-treat animals with anticonvulsants (e.g., diazepam) at subthreshold Dimefline doses to prevent lethal neurotoxicity .
Q. How can QSAR models optimize Dimefline derivatives for enhanced efficacy and safety?
Synthesize analogs with modified substituents (e.g., methyl or methoxy groups) and measure partition coefficients (logP) to correlate lipophilicity with blood-brain barrier penetration. Use regression analysis to identify structural predictors of respiratory stimulation versus convulsive thresholds, as demonstrated in historical QSAR studies .
Q. What regulatory considerations apply to this compound in multinational preclinical trials?
Align with FDA Unique Ingredient Identifier (H0XB4R74ID) and EMA XEVMPD (SUB01738MIG) requirements. Document purity (>98% via HPLC), stability under storage conditions, and batch-to-batch consistency. Include teratogenicity and genotoxicity data in IND submissions, referencing HS 29329985 for trade compliance .
Methodological Guidance
Q. How should researchers address batch variability in Dimefline pharmacokinetic studies?
Source certified reference standards (e.g., USP-grade) and validate purity via NMR and mass spectrometry. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to model inter-batch variability and adjust dosing regimens statistically .
Q. What statistical approaches are suitable for analyzing dose-response data in Dimefline studies?
Apply nonlinear regression (e.g., sigmoidal Emax models) to estimate EC₅₀ for respiratory stimulation and LD₅₀ for neurotoxicity. Use ANOVA with post-hoc Tukey tests to compare group means in multi-dose cohorts. Report confidence intervals to quantify uncertainty .
Q. How can microdialysis techniques improve Dimefline metabolite profiling in the brain?
Implant probes in rodent striatum or medulla to collect extracellular fluid at timed intervals post-administration. Couple with high-resolution mass spectrometry to detect phase I/II metabolites. Normalize data to probe recovery rates using internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
